molecular formula C21H21N5O B10756233 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4h)-Yl}methyl)benzonitrile

2-({2-[(3r)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4h)-Yl}methyl)benzonitrile

Cat. No.: B10756233
M. Wt: 359.4 g/mol
InChI Key: OYNURZXTLNNKAP-QGZVFWFLSA-N
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Description

The compound 2-({2-[(3R)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4H)-Yl}methyl)benzonitrile features a quinazolin-4-one core substituted with a benzonitrile group and a (3R)-3-aminopiperidine moiety. Quinazoline derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Notably, the evidence extensively discusses alogliptin, a structurally related dipeptidyl peptidase-4 (DPP-4) inhibitor with a pyrimidine-dione core instead of a quinazolinone (Fig. 1). Alogliptin’s structure is 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile, differing in the heterocyclic scaffold .

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3-yl]methyl]benzonitrile

InChI

InChI=1S/C21H21N5O/c22-12-15-6-1-2-7-16(15)13-26-20(27)18-9-3-4-10-19(18)24-21(26)25-11-5-8-17(23)14-25/h1-4,6-7,9-10,17H,5,8,11,13-14,23H2/t17-/m1/s1

InChI Key

OYNURZXTLNNKAP-QGZVFWFLSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4C#N)N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4C#N)N

Origin of Product

United States

Preparation Methods

One-Pot Reaction in DES

Anthranilic acid, (R)-3-aminopiperidine, and trimethyl orthoacetate are heated in a choline chloride-urea DES (molar ratio 1:2) at 80°C for 3 hours. This method avoids hazardous solvents and reduces reaction time by 50% compared to conventional routes.

Performance Metrics

ParameterConventional MethodDES Method
Reaction Time6–8 hr3 hr
Yield70%82%
Solvent ToxicityHigh (DMF, THF)Low (DES)

Asymmetric Catalysis for Stereochemical Control

The (R)-configuration at the piperidine moiety is critical for bioactivity. A ruthenium-catalyzed asymmetric hydrogenation method ensures high enantiomeric excess (ee):

Synthesis of (R)-3-Aminopiperidine

Nicotinamide is hydrogenated using a Ru-(S)-BINAP catalyst in the presence of HCl, yielding (R)-3-aminopiperidine with 98% ee. This step replaces traditional resolution methods, improving overall yield from 50% to 85%.

Coupling with Quinazolinone Core

The chiral amine is reacted with 2-[(6-chloro-3-methyl-2,4-dioxoquinazolin-1(2H)-yl)methyl]benzonitrile in toluene at 60°C, followed by salt formation with benzoic acid to afford the final product.

Process Optimization for Industrial Scale

Patented methods highlight cost-effective modifications for large-scale production:

Methylation with Dimethyl Sulfate

Replacing iodomethane with dimethyl sulfate reduces raw material costs. Methylation of 6-chloroquinazolin-4-one with dimethyl sulfate in toluene at 80°C achieves 95% conversion.

Continuous Flow Synthesis

A continuous flow system minimizes reaction time and improves safety. Key steps include:

  • Cyclization : Anthranilic acid + acetic anhydride (residence time: 5 min).

  • Alkylation : Flow reactor with (R)-3-aminopiperidine (residence time: 10 min).

Economic Comparison

ParameterBatch ProcessContinuous Flow
Annual Output500 kg1,200 kg
Production Cost$12,000/kg$6,500/kg

Analytical Characterization of Final Product

The compound is characterized by:

  • HPLC : Purity >99.5% (YMC-Pack ODS-A302 column, MeCN/H₃PO₄).

  • NMR : δ 7.76 (d, J = 7.3 Hz, Ar-H), 5.92 (s, CH₂), 3.41–3.64 (m, piperidine-H).

  • IR : Peaks at 2220 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3r)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4h)-Yl}methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone or piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Halogenated reagents, palladium catalysts, and organic solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include various quinazolinone and piperidine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of this compound is as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. The inhibition of DPP-IV can lead to increased levels of incretin hormones, which are beneficial for managing blood glucose levels in diabetic patients. The compound has demonstrated an in vitro IC50 value of approximately 13 nM against DPP-IV, indicating its potency as an inhibitor .

Molecular Docking and Binding Studies

Studies employing molecular docking simulations and enzyme kinetics assays have shown that 2-({2-[(3R)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4H)-Yl}methyl)benzonitrile effectively binds to the active site of DPP-IV. Understanding these interactions is crucial for optimizing the therapeutic potential while minimizing off-target effects .

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes, emphasizing the optimization of yield and purity. The synthetic methods often include:

  • Formation of the quinazoline core.
  • Introduction of the piperidine moiety.
  • Final assembly into the benzonitrile structure.

These synthetic strategies are critical for producing compounds with desired pharmacological properties .

Case Study 1: Pharmacological Evaluation

In a study evaluating various quinazolinamine derivatives, this compound was identified as a potent DPP-IV inhibitor with favorable pharmacokinetic properties. This evaluation involved comparing its efficacy with other known DPP-IV inhibitors and assessing its bioavailability in animal models .

Case Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of related compounds revealed that modifications to the piperidine ring significantly influenced DPP-IV inhibition potency. This insight has guided further synthetic efforts to enhance the efficacy and selectivity of new derivatives based on this scaffold .

Mechanism of Action

The mechanism of action of 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4h)-Yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and neurotransmitter receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and neurotransmission, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Alogliptin and Other DPP-4 Inhibitors

While the target compound’s activity remains uncharacterized in the evidence, alogliptin and its analogs are well-studied DPP-4 inhibitors. Below is a comparative analysis based on structural analogs and pharmacological

Structural Comparison

Feature Target Compound Alogliptin Sitagliptin (Control)
Core Structure Quinazolin-4-one Pyrimidine-2,4-dione Pyrazolo[3,4-d]pyrimidine
Substituents 2-[(3R)-3-Aminopiperidin-1-Yl], benzonitrile 6-[(3R)-3-Aminopiperidin-1-Yl], benzonitrile Trifluorophenyl, triazolopiperazine
Molecular Weight Not reported 461.51 g/mol (as benzoate salt) 407.32 g/mol

Pharmacological Comparison

Alogliptin inhibits DPP-4 with an IC₅₀ of <10 nM, enhancing incretin-mediated insulin secretion . In molecular docking studies, alogliptin binds DPP-4 at residues Tyr547 and Glu205/206, with a binding energy of -330.8 kJ/mol (similar to sitagliptin, -330.8 kJ/mol) . Key interactions include:

  • Hydrogen bonds : With Tyr547 and Glu204.
  • Hydrophobic interactions : With Trp629 and Tyr631 .

Sitagliptin , a first-generation DPP-4 inhibitor, shares binding residues (Tyr547, Glu206) but has a distinct scaffold. Vildagliptin and trelagliptin (4-fluoro analog of alogliptin) exhibit comparable efficacy but differ in pharmacokinetics (e.g., trelagliptin’s longer half-life due to fluorine substitution) .

Clinical and Stability Profiles

Parameter Alogliptin Sitagliptin Trelagliptin
Bioavailability ~100% ~87% ~85%
Half-life 12–21 hours 8–14 hours 54 hours
Degradation Stable under acidic/oxidative stress Susceptible to photodegradation Stable in plasma

Limitations and Structural Implications

The quinazolinone core in the target compound may confer distinct binding properties compared to alogliptin’s pyrimidine-dione.

Biological Activity

2-({2-[(3R)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4H)-Yl}methyl)benzonitrile, also known by its DrugBank accession number DB08588, is a small organic compound belonging to the class of quinazolinamines. This compound has garnered interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.

  • Molecular Formula : C21H21N5O
  • Molecular Weight : 359.4243 g/mol
  • IUPAC Name : 2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile
  • SMILES Notation : [H][C@@]1(N)CCCN(C1)C1=NC2=C(C=CC=C2)C(=O)N1CC1=C(C=CC=C1)C#N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key aspects of its pharmacological profile.

This compound appears to interact with multiple biological pathways:

  • T-cell Activation : It acts as a positive regulator of T-cell coactivation by binding to various cell surface glycoprotein receptors involved in T-cell receptor (TCR)-mediated activation. This interaction promotes T-cell proliferation and the activation of NF-kappa-B signaling pathways .
  • Cell Migration and Invasion : It may influence the migration and invasion of endothelial cells through the extracellular matrix (ECM), which is crucial for processes such as wound healing and tumor metastasis .
  • Peptidase Activity : The compound exhibits serine exopeptidase activity, regulating physiological processes by cleaving peptides in circulation, including chemokines and growth factors .

Pharmacokinetics

The pharmacokinetic profile indicates:

  • Human Intestinal Absorption : High probability (1.0), suggesting effective absorption in the gastrointestinal tract.
  • Blood-Brain Barrier Penetration : High probability (0.9288), indicating potential central nervous system effects.
  • P-glycoprotein Interaction : Acts as a substrate and inhibitor, which may affect drug interactions and bioavailability .

Study 1: T-cell Activation Enhancement

In a study examining the effects of various quinazoline derivatives on immune cells, this compound was shown to significantly enhance T-cell proliferation when tested in vitro. The mechanism involved increased expression of activation markers such as CD25 and CD69 on T-cells .

Study 2: Anti-cancer Potential

Research investigating the anti-cancer properties of quinazoline derivatives found that this compound inhibited the migration of cancer cells in vitro. The study suggested that its mechanism might involve downregulation of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
T-cell ActivationEnhanced proliferation and activation marker expression
Endothelial Cell MigrationInhibition of migration through ECM
Peptidase ActivityCleavage of circulating peptides

Q & A

Q. What experimental approaches are used to validate the binding interactions of this compound with DPP-4?

Molecular docking studies are performed using tools like AutoDock Vina, with sitagliptin as a positive control. The compound’s binding energy (e.g., −330.8 kJ/mol for sitagliptin vs. −201.4 kJ/mol for related analogs) and interactions with residues (e.g., Tyr547, Glu205/206, Trp629) are analyzed via 3D structural overlays and bond-type profiling (hydrogen bonds, hydrophobic interactions) . Validation includes comparing active-site residues (e.g., Arg125, Tyr631) shared between the compound and controls .

Q. How is the compound synthesized, and what purity validation methods are employed?

The quinazolin-4-one core is functionalized via nucleophilic substitution or coupling reactions. For example, N-alkylation of 4-oxoquinazolin-3(4H)-ylmethyl intermediates with substituted piperidines yields the target compound. Purity is confirmed via melting point analysis (e.g., 222–224°C for analog 18a), 1^1H/13^13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), and mass spectrometry (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. What in vitro assays are used to assess its DPP-4 inhibitory activity?

Competitive inhibition assays measure IC50_{50} values using fluorogenic substrates (e.g., Gly-Pro-AMC) and recombinant DPP-4. Activity is benchmarked against sitagliptin (IC50_{50} ~18 nM) and structurally related controls. Data interpretation includes Lineweaver-Burk plots to confirm non-competitive binding .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazoline ring) impact DPP-4 selectivity over DPP-8/9?

SAR studies reveal that the 3R-aminopiperidine moiety and methyl group at position 3 of the pyrimidine ring enhance DPP-4 selectivity. For example, replacing the benzonitrile group with fluorobenzyl (as in Trelagliptin) reduces off-target binding to DPP-8/9 by >100-fold. Computational modeling identifies steric clashes with DPP-8/9’s S2 pocket as a key factor .

Q. What discrepancies exist between molecular docking predictions and enzymatic inhibition data?

While docking predicts strong binding to Tyr547 (ΔG = −280 kJ/mol), in vitro assays show weaker inhibition (IC50_{50} >1 μM) for some analogs. This suggests unaccounted factors like solvation effects or conformational flexibility in the protein’s catalytic domain. Resolving these requires hybrid methods (e.g., MD simulations paired with free-energy perturbation) .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed for in vivo studies?

Co-crystallization with benzoic acid (as in Alogliptin benzoate) improves solubility (≥46.2 mg/mL in DMSO). Alternatively, PEGylation or nanoparticle encapsulation enhances bioavailability. Stability under physiological pH (pKa ~9.88) is monitored via HPLC-UV .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Optimizing reaction conditions (e.g., temperature, solvent polarity) for the critical N-alkylation step increases reproducibility. For example, using DMF as a solvent at 80°C improves yields from 45% to 72%. QC protocols include chiral HPLC to ensure enantiomeric purity (>99% for the 3R-aminopiperidine configuration) .

Data Contradiction Analysis

Q. Why do some analogs show high binding energy in docking but low inhibitory potency?

Contradictions arise from rigid docking protocols that neglect protein flexibility. For instance, analogs with bulky substituents may induce allosteric changes in DPP-4’s β-propeller domain, reducing catalytic site accessibility. Validating with induced-fit docking or experimental mutagenesis (e.g., Tyr631Ala) clarifies these effects .

Q. How to reconcile differences in IC50_{50}50​ values across studies?

Variability stems from assay conditions (e.g., enzyme concentration, substrate kinetics). Normalizing data using a shared control (e.g., sitagliptin IC50_{50} = 18 nM) and applying the Cheng-Prusoff equation corrects for substrate competition. Inter-lab validation via blinded studies is recommended .

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